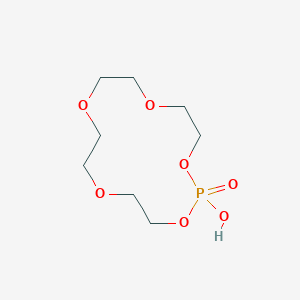
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one is a cyclic organic compound characterized by the presence of five oxygen atoms and one phosphorus atom in its structure This compound is notable for its unique ring structure, which includes multiple ether linkages and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a phosphonate ester in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without causing decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of high-purity reagents and stringent control of reaction conditions are critical to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ether linkages in the ring structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine oxides. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of multiple ether linkages and a phosphonate group allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide: Similar in structure but contains a sulfur atom instead of phosphorus.
Crown Ethers: Compounds with similar ether linkages but lacking the phosphonate group.
Phosphonate Esters: Compounds containing the phosphonate group but without the cyclic ether structure.
Uniqueness
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one is unique due to its combination of a cyclic ether structure with a phosphonate group. This dual functionality imparts distinctive chemical properties, such as the ability to form stable complexes with metal ions and participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
112370-99-7 |
|---|---|
Molekularformel |
C8H17O7P |
Molekulargewicht |
256.19 g/mol |
IUPAC-Name |
2-hydroxy-1,3,6,9,12-pentaoxa-2λ5-phosphacyclotetradecane 2-oxide |
InChI |
InChI=1S/C8H17O7P/c9-16(10)14-7-5-12-3-1-11-2-4-13-6-8-15-16/h1-8H2,(H,9,10) |
InChI-Schlüssel |
AFVIGANOYGRFDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOP(=O)(OCCOCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


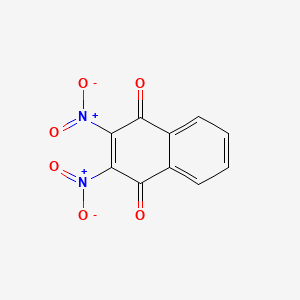
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)


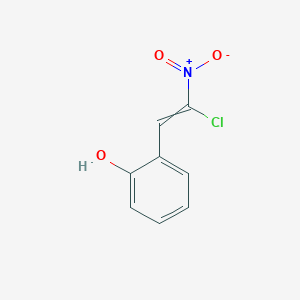
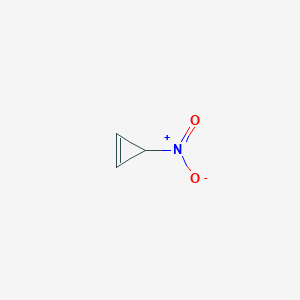
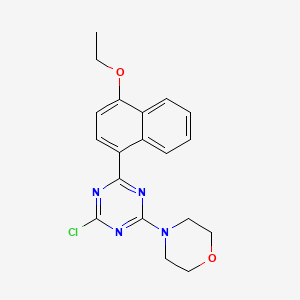
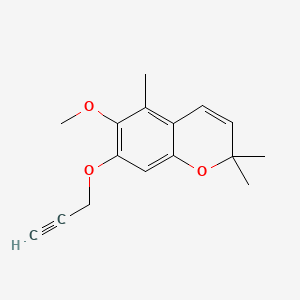
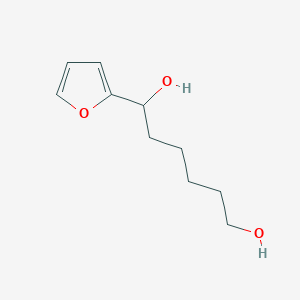
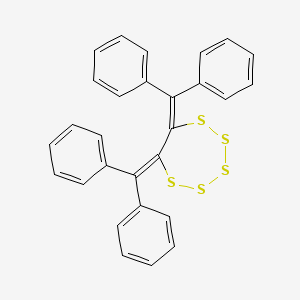

![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
